molecular formula C21H26N2O2 B8553316 Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Cat. No. B8553316
M. Wt: 338.4 g/mol
InChI Key: HJZFRFREYRBJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(2,3-dihydro-1H-indol-7-ylmethyl)carbamate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23(14-16-8-5-4-6-9-16)15-18-11-7-10-17-12-13-22-19(17)18/h4-11,22H,12-15H2,1-3H3

InChI Key

HJZFRFREYRBJSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC3=C2NCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (3.0 g, 47.6 mmol) to a solution of benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester (10.0 g, 29.8 mmol) in acetic acid. Stir the mixture at ambient temperature for 3 hours. Dilute with ethyl acetate and cool in an ice bath. Wash the mixture with aqueous 3.0 N sodium hydroxide until pH is 8. Dry the organic layer with magnesium sulfate and concentrate. Purify by chromatography (silica gel; hexane/ethyl acetate; 3:1 to 0:1) to afford a solid as the title compound (5.0 g, 50%). MS (ESI) m/z 339 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

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